N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide
Description
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is a synthetic small molecule characterized by a 3,4,5-trimethoxy-substituted benzene ring linked via a carboxamide group to an ethyl chain bearing a 4-fluorophenylsulfanyl moiety. Key structural features include:
- 3,4,5-Trimethoxybenzene core: A common pharmacophore in bioactive molecules, often associated with improved solubility and target binding due to methoxy groups’ electron-donating and hydrogen-bonding capabilities.
- Carboxamide linkage: Enhances metabolic stability compared to esters or ketones, as amides resist hydrolysis under physiological conditions.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfanylethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-22-15-10-12(11-16(23-2)17(15)24-3)18(21)20-8-9-25-14-6-4-13(19)5-7-14/h4-7,10-11H,8-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXXVDGQBWKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide typically involves multiple steps, starting with the preparation of the core trimethoxybenzenecarboxamide structure
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is studied for its potential biological activity. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trimethoxy-Substituted Aromatic Cores
[5-(2,3-Dichlorophenyl)furan-2-yl]methyl 3,4,5-trimethoxybenzoate (701965-65-3)
- Core Structure : Shares the 3,4,5-trimethoxybenzoate group but substitutes the carboxamide with an ester linkage.
- Key Differences: The ester group increases susceptibility to hydrolysis compared to the carboxamide in the target compound.
- Implications : The dichlorophenyl group may enhance membrane permeability but reduce metabolic stability compared to the fluorophenyl group .
5-Amino-4-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazole-1-carboxamide (1015845-76-7)
- Core Structure : Features a pyrazole ring with a carboxamide group, similar to the target’s amide linkage.
- Key Differences :
- The pyrazole core introduces nitrogen atoms, enabling hydrogen bonding distinct from the benzene ring in the target compound.
- Substituents include a 4-chlorophenyl and 2,4-dimethoxyphenyl group, differing in halogen placement (Cl vs. F) and methoxy substitution pattern.
- Implications : The dimethoxyphenyl group may confer distinct electronic effects compared to the trimethoxybenzene in the target compound .
Compounds with Sulfur-Containing Linkages
Cangrelor (USAN RR-120)
- Core Structure: An adenosine monophosphate analogue with phosphonic acid and thioether groups, structurally distinct from the target compound.
- Key Differences :
- Contains a nucleotide backbone (adenine) and dichloromethylene bisphosphonate groups, enabling antiplatelet activity via P2Y12 receptor antagonism.
- The methylthioethyl and trifluoropropylthio substituents differ significantly from the fluorophenylsulfanyl group in the target compound.
- Implications : Highlights the versatility of thioether linkages in drug design but underscores divergent therapeutic applications .
Tabulated Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The carboxamide in the target compound likely confers greater resistance to enzymatic degradation compared to ester-containing analogues like 701965-65-3.
- Halogen Effects : Fluorine in the target compound may reduce off-target interactions compared to bulkier chlorinated analogues (e.g., 1015845-76-7), balancing lipophilicity and target specificity.
- Sulfur Linkages : Thioether groups (common in the target compound and Cangrelor) enhance conformational flexibility but differ in therapeutic outcomes due to divergent core structures.
Notes
Data Limitations : Available evidence lacks explicit pharmacological data (e.g., IC50, bioavailability) for the target compound, necessitating caution in therapeutic speculation.
Structural vs. Functional Comparison : Emphasis is placed on structural motifs due to insufficient activity data for most analogues.
Diverse Sources : References include USAN-designated drugs (Cangrelor) and synthetic intermediates, ensuring broad coverage of structural diversity .
Biological Activity
N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C18H22FNO4S
- Molecular Weight: 357.44 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily linked to its interaction with various biological targets. The following mechanisms have been proposed based on existing research:
- Inhibition of Enzymatic Activity:
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Antioxidant Properties:
- Preliminary studies suggest that this compound may exhibit antioxidant activity, which could contribute to its protective effects in cellular models. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
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Anti-inflammatory Effects:
- Some derivatives of similar chemical structures have been reported to possess anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its derivatives:
Case Studies
-
Cholesterol Metabolism Study:
A study conducted on a cholesterol-fed hamster model demonstrated that the compound significantly reduced serum total cholesterol and liver cholesteryl esters compared to controls. This suggests a promising role in managing hyperlipidemia . -
Oxidative Stress Model:
In vitro studies showed that the compound could reduce oxidative stress markers in human endothelial cells. This indicates potential therapeutic applications in cardiovascular diseases where oxidative stress plays a critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
